フィチン酸カルシウム

概要

説明

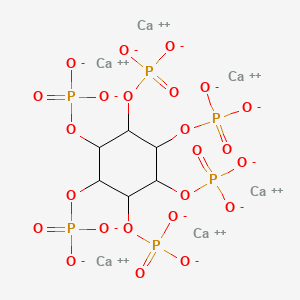

フィチンは、ミオイノシトールヘキサキスリン酸としても知られ、植物の種子、穀物、豆類に見られる天然化合物です。植物におけるリンの主要な貯蔵形態として機能し、遊離酸形態ではフィチン酸と呼ばれることもあります。フィチンは、必須ミネラルをキレート化する能力で知られており、栄養学と農業の両方において重要な化合物となっています。

科学的研究の応用

フィチンは、科学研究において幅広い応用範囲を持っています。

栄養学と健康: フィチンは、その抗酸化作用と抗炎症作用で知られています。カルシウム塩の結晶化を阻害し、血管石灰化や腎臓結石のリスクを軽減することが示されています。

農業: 農業では、フィチンは、リンの利用効率を高めることで、動物飼料の栄養価を高めるために使用されます。

食品産業: フィチンは、食品産業において、植物性食品のミネラルの生体利用率を高めるために使用されます。

医薬品: フィチンは、その健康効果とミネラルをキレート化する能力から、ニュートラシューティカルや医薬品の開発に使用されています.

作用機序

フィチンは、主に金属イオンをキレート化する能力によって効果を発揮します。カルシウム、鉄、亜鉛などのミネラルに結合することで、フィチンは腸での吸収を阻害し、ミネラル不足のリスクを軽減することができます。 さらに、フィチンの抗酸化作用は、酸化ストレスと炎症の軽減に役立ち、その健康効果に貢献しています .

生化学分析

Biochemical Properties

Calcium phytate plays a crucial role in biochemical reactions, particularly in the storage and release of phosphorus. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that interact with calcium phytate is phytase, which catalyzes the hydrolysis of phytate to release inorganic phosphate . This interaction is essential for the bioavailability of phosphorus in monogastric animals, which lack sufficient phytase activity in their digestive systems . Additionally, calcium phytate can chelate metal ions such as calcium, magnesium, zinc, and iron, forming complexes that affect the bioavailability of these minerals .

Cellular Effects

Calcium phytate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antioxidant properties, which can protect cells from oxidative stress . Calcium phytate also affects cell signaling by modulating the activity of calcium-dependent enzymes and proteins . Furthermore, it can influence gene expression by altering the availability of essential minerals required for transcriptional regulation . In terms of cellular metabolism, calcium phytate can inhibit the crystallization of calcium salts, thereby preventing the formation of kidney stones .

Molecular Mechanism

At the molecular level, calcium phytate exerts its effects through various binding interactions with biomolecules. It can bind to metal ions, forming stable complexes that inhibit the absorption of these ions in the gastrointestinal tract . This binding interaction is particularly significant for calcium, iron, and zinc, as it reduces their bioavailability . Calcium phytate also inhibits the activity of certain enzymes by chelating their metal cofactors, thereby preventing enzymatic reactions . Additionally, it can modulate gene expression by affecting the availability of minerals required for transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium phytate can change over time due to its stability and degradation. Calcium phytate is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that calcium phytate can have sustained effects on cellular function, particularly in terms of mineral bioavailability and antioxidant properties . In vitro and in vivo studies have demonstrated that calcium phytate can maintain its chelating properties over extended periods, thereby continuously influencing mineral absorption and cellular metabolism .

Dosage Effects in Animal Models

The effects of calcium phytate vary with different dosages in animal models. At low doses, calcium phytate can enhance mineral absorption and improve overall health . At high doses, it can lead to mineral deficiencies due to its strong chelating properties . Studies have shown that excessive intake of calcium phytate can result in adverse effects such as reduced bone mineralization and impaired growth in animals . Therefore, it is essential to determine the optimal dosage to balance its beneficial and adverse effects.

Metabolic Pathways

Calcium phytate is involved in several metabolic pathways, particularly those related to phosphorus and mineral metabolism. It interacts with enzymes such as phytase, which hydrolyzes phytate to release inorganic phosphate . This process is crucial for the bioavailability of phosphorus in monogastric animals . Additionally, calcium phytate can affect metabolic flux by altering the availability of essential minerals required for various biochemical reactions . It can also influence metabolite levels by chelating metal ions and preventing their participation in metabolic pathways .

Transport and Distribution

Calcium phytate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, calcium phytate can interact with transporters and binding proteins that facilitate its movement and localization . It can also accumulate in specific tissues, such as bones and kidneys, where it can influence mineral metabolism and cellular function .

Subcellular Localization

The subcellular localization of calcium phytate is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles . Calcium phytate can be directed to specific compartments through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .

準備方法

フィチンは、米ぬかや小麦ぬかなどの植物材料から様々な方法で抽出できます。一般的な調製方法には以下のようなものがあります。

アルカリ添加: この方法では、植物材料にアルカリを添加してフィチンを抽出します。得られた生成物は、元の植物材料と同様のミネラル組成を保持します。

カルシウム塩添加: 植物材料にカルシウム塩を添加すると、フィチンの抽出が促進され、カルシウム含有量の高い生成物が得られます。

マグネシウム塩添加: カルシウム塩法と同様に、マグネシウム塩を添加して抽出プロセスを促進します。

エタノール沈殿: この方法は、エタノールを使用して植物材料からフィチンを沈殿させ、カルシウムとマグネシウムの含有量が低く、鉄の含有量が高い生成物が得られます.

化学反応の分析

フィチンは、以下の化学反応など、様々な化学反応を起こします。

加水分解: フィチンは、フィターゼという酵素によって加水分解され、イノシトールと無機リン酸に分解されます。

キレート化: フィチンは、カルシウム、マグネシウム、鉄、亜鉛などの金属イオンと強く結合して不溶性錯体を形成します。

類似化合物との比較

フィチンは、以下のような他のイノシトールリン酸と比較されることがよくあります。

イノシトールペンタキスリン酸 (IP5): フィチンと同様ですが、リン酸基が一つ少ないIP5もキレート化特性を持っていますが、フィチンほど効果的ではありません。

イノシトールテトラキスリン酸 (IP4): リン酸基を4つ持つIP4は、別のキレート剤ですが、フィチンに比べて自然界ではあまり見られません。

イノシトールトリリン酸 (IP3): この化合物は、リン酸基を3つ持っており、細胞シグナル伝達経路において役割を果たしますが、フィチンに比べてキレート化能力は限定されています.

フィチンは、複数の金属イオンに結合するユニークな能力と、幅広い植物性食品に存在することから、様々な研究分野や産業において重要な関心の対象となっています。

生物活性

Calcium phytate, also known as calcium inositol hexaphosphate (Ca-InsP6), is a naturally occurring compound found predominantly in seeds, grains, and legumes. It has garnered attention for its diverse biological activities, including antioxidant properties, potential anticancer effects, and its role in mineral absorption. This article explores the biological activity of calcium phytate, supported by recent research findings and case studies.

Overview of Calcium Phytate

Calcium phytate is the calcium salt of phytic acid, which is a storage form of phosphorus in many plant tissues. Although traditionally considered an anti-nutrient due to its ability to chelate minerals, recent studies have highlighted its beneficial effects on human health.

Biological Activities

1. Antioxidant Properties

Calcium phytate exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases .

2. Anticancer Potential

Research indicates that calcium phytate may inhibit cancer cell proliferation. For instance, a study demonstrated that inositol hexaphosphate (IP6), a component of calcium phytate, can induce apoptosis in cancer cells by entering through pinocytosis and modulating intracellular signaling pathways .

3. Mineral Absorption Modulation

While calcium phytate can inhibit the absorption of certain minerals such as zinc and iron when consumed in high amounts , it also plays a role in preventing pathological calcification. Recent findings suggest that it may help reduce the formation of kidney stones and vascular calcifications by inhibiting calcium oxalate crystallization .

Case Studies

-

Osteogenesis Reversal in Diabetes

A study investigated the effects of calcium phytate on bone marrow mesenchymal stem cells (BMSCs) under high glucose conditions simulating diabetes mellitus. Results showed that treatment with calcium phytate significantly enhanced osteogenic differentiation and improved bone healing in diabetic rats by activating the MAPK/JNK signaling pathway . -

Cardiovascular Health

A randomized clinical trial assessed the impact of sodium phytate on cardiovascular calcification in patients undergoing hemodialysis. The study found that sodium phytate reduced cardiovascular calcification markers, suggesting a protective effect against vascular stiffness and related complications .

Data Tables

特性

IUPAC Name |

hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXVRDUEAJUGY-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Ca6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998952 | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Calcium phytate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightyl sol in water | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free flowing white powder | |

CAS No. |

7776-28-5, 3615-82-5 | |

| Record name | Calcium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fytate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Calcium Phytate and where is it found?

A1: Calcium phytate is the calcium salt of phytic acid, a naturally occurring compound found in plant seeds, particularly in cereal grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these plants.

Q2: How does Calcium Phytate affect the bioavailability of minerals?

A2: Calcium phytate is known to bind to certain minerals, such as zinc, iron, and calcium, forming insoluble complexes in the digestive tract. This binding can significantly reduce their absorption and bioavailability, potentially leading to mineral deficiencies. []

Q3: How does Calcium Phytate impact phosphorus availability?

A3: While Calcium Phytate stores phosphorus, its phosphorus is not readily available to monogastric animals, including humans and pigs, due to the lack of the enzyme phytase needed to break down the phytate molecule. []

Q4: What is the role of phytase in relation to Calcium Phytate?

A4: Phytase is an enzyme that can break down phytic acid, releasing the bound phosphorus and minerals and making them available for absorption. []

Q5: How can the bioavailability of phosphorus and minerals from Calcium Phytate be improved?

A5: Dietary supplementation with phytase enzyme is a common strategy to improve phosphorus and mineral bioavailability from phytate-rich diets for both humans and animals. [] Certain bacterial strains, such as those belonging to the Paenibacillus genus, have shown the ability to dissolve Calcium Phytate, releasing soluble phosphate. [, , ]

Q6: What is the mechanism by which Calcium Phytate acts as a corrosion inhibitor?

A6: Calcium Phytate acts as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer prevents corrosive agents, such as chloride ions, from reaching the metal surface and causing corrosion. This property has been studied in the context of protecting stainless steel reinforcement in concrete structures, particularly in marine environments where chloride exposure is a significant concern. []

Q7: How effective is Calcium Phytate in preventing corrosion?

A7: Research has shown that Calcium Phytate can significantly reduce the corrosion of stainless steel. Studies have demonstrated a reduction in corrosion rates of up to 90% with the addition of small amounts of Calcium Phytate. []

Q8: How does the structure of Calcium Phytate contribute to its corrosion-inhibiting properties?

A8: The molecule possesses multiple phosphate groups, which have a strong affinity for metal ions. This allows Calcium Phytate to effectively bind to the metal surface, forming a stable protective layer. [, ]

Q9: How is Calcium Phytate used in the conservation of iron gall ink documents?

A9: Calcium Phytate is used to treat iron gall ink corrosion on paper and parchment documents. It works by binding to free iron ions, which are responsible for the degradation of cellulose over time, thus preventing further damage. [, , ]

Q10: How effective is Calcium Phytate in treating iron gall ink corrosion?

A10: While no treatment provides complete protection against ink corrosion, Calcium Phytate combined with calcium bicarbonate has shown promising results in stabilizing iron ions and preventing further migration, especially when compared to untreated documents. [, ]

Q11: Are there any limitations to using Calcium Phytate for treating iron gall ink corrosion?

A11: Applying aqueous solutions, including Calcium Phytate, to fragile documents carries risks of damage. This has led to exploration of alternative application methods like flotation and specialized drying techniques. []

Q12: How does Calcium Phytate interact with iron in the context of iron gall ink?

A12: Calcium Phytate forms a stable complex with free iron(II) ions present in the ink. This prevents the iron from catalyzing the oxidative degradation of cellulose in the paper. []

Q13: Can Calcium Phytate be used to remove iron contamination from paper prior to hydrogen peroxide bleaching?

A14: Yes, research suggests Calcium Phytate can be used as a pre-treatment before hydrogen peroxide bleaching. By complexing with iron ions, it helps prevent cellulose degradation and color reversion often caused by free iron during the bleaching process. []

Q14: Are there other potential benefits of using Calcium Phytate as a pre-treatment before hydrogen peroxide bleaching?

A15: In addition to its iron-complexing properties, Calcium Phytate may offer further benefits as a pre-treatment by acting as a buffer and antioxidant, further protecting the paper during the bleaching process. []

Q15: How does Calcium Phytate compare to other treatments for iron gall ink corrosion?

A16: Compared to some traditional treatments like deacidification alone, Calcium Phytate combined with calcium bicarbonate demonstrates a better ability to preserve the structural integrity of the paper while limiting iron ion migration. [, ]

Q16: Can Calcium Phytate be used to enhance zinc bioavailability in phytate-rich diets?

A17: While Calcium Phytate itself binds to zinc and reduces its bioavailability, research suggests that caseinophosphopeptides can mitigate this effect. They achieve this by forming nanocomplexes with both Calcium Phytate and zinc, making zinc more absorbable. []

Q17: How does the presence of Calcium Phytate affect the growth of mycorrhizal fungi?

A18: Mycorrhizal fungi form symbiotic relationships with plant roots and can access phosphorus from phytate. Studies show that the presence of Calcium Phytate can promote the growth of these fungi, potentially enhancing phosphorus uptake by plants. []

Q18: How can Calcium Phytate be synthesized?

A19: Calcium Phytate can be synthesized by reacting phytic acid, extracted from sources like rice bran, with calcium carbonate and calcium hydroxide under controlled conditions. The resulting precipitate is then calcined to obtain Calcium Phytate powder. []

Q19: What are the potential applications of Calcium Phytate nanoparticles?

A20: Calcium Phytate nanoparticles have shown potential for use in biomedical applications, such as drug delivery systems and imaging agents, due to their biocompatibility and stability. []

Q20: How can the size of Calcium Phytate nanoparticles be controlled during synthesis?

A21: The size of Calcium Phytate nanoparticles can be adjusted by controlling the ratio of calcium to phytate during synthesis. []

Q21: Can Calcium Phytate be used as a component in biosensors?

A22: Research indicates that Calcium Phytate can be used to immobilize enzymes, such as horseradish peroxidase, on electrode surfaces, creating sensitive and stable biosensors for detecting various analytes, including hydrogen peroxide. []

Q22: What are the advantages of using Calcium Phytate in biosensor applications?

A23: Calcium Phytate offers good biocompatibility, promoting enzyme activity, and strong adhesion properties, ensuring the stability and sensitivity of the biosensor. [, ]

Q23: What is the potential of using microorganisms for Calcium Phytate production?

A24: Microorganisms, particularly certain bacteria and fungi, can produce phytase, which can be used to convert phytic acid into Calcium Phytate. This approach offers a more sustainable and environmentally friendly alternative to chemical synthesis methods. [, ]

Q24: Can Calcium Phytate be extracted from industrial wastewater?

A25: Yes, research has shown that it's feasible to extract Calcium Phytate from wastewater generated by starch production plants, offering a valuable byproduct and reducing environmental pollution. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。